Lansoprazole N-trifuoroethyl impurity

概要

説明

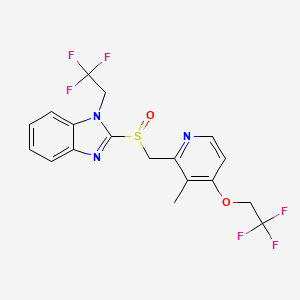

Lansoprazole N-trifluoroethyl impurity, identified as des-(trifluoroethoxy) lansoprazole, is a critical synthetic route indicative impurity formed during the manufacturing process of lansoprazole, a proton pump inhibitor. This impurity arises primarily under acid-catalytic degradation conditions and is structurally characterized by the absence of the trifluoroethoxy group at the 4-position of the pyridine ring (Figure 1) . Its detection and quantification are vital for ensuring drug safety, with a limit of detection (LOD) of 0.014% and limit of quantification (LOQ) of 0.035% via HPLC .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Lansoprazole involves several steps, and impurities like Lansoprazole N-trifuoroethyl impurity can form during these processes. One common synthetic route involves the condensation of 2-mercapto benzimidazole with Lanso-chloro [2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy) pyridine hydrochloride] in the presence of sodium hydroxide to form Lanso-sulphide. This intermediate is then oxidized with hydrogen peroxide to produce Lansoprazole .

Industrial Production Methods

In industrial settings, the production of Lansoprazole and its impurities is carried out under controlled conditions to minimize the formation of unwanted byproducts. The process involves precise control of reaction temperatures, pH levels, and the use of high-purity reagents. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and infrared (IR) spectroscopy, to ensure the purity of Lansoprazole and the acceptable levels of impurities .

化学反応の分析

Types of Reactions

Lansoprazole N-trifuoroethyl impurity can undergo various chemical reactions, including:

Oxidation: The impurity can be formed during the oxidation of Lanso-chloro with peracetic acid, leading to the formation of N-oxide Lanso-chloro.

Condensation: This reaction involves the combination of two molecules to form a single molecule, as seen in the formation of Lanso-sulphide from 2-mercapto benzimidazole and Lanso-chloro.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide and peracetic acid are commonly used oxidizing agents in the synthesis of Lansoprazole and its impurities.

Bases: Sodium hydroxide is used to facilitate the condensation reactions.

Major Products Formed

The major products formed from these reactions include Lanso-sulphide, N-oxide Lanso-chloro, and ultimately Lansoprazole .

科学的研究の応用

Impurity Detection Methods

The detection of Lansoprazole N-trifuoroethyl impurity is crucial for ensuring the quality and safety of pharmaceutical products. Various analytical techniques have been developed for this purpose:

- High-Performance Liquid Chromatography (HPLC) : This method is commonly used for the separation and quantification of impurities in drug formulations. A study demonstrated a specific HPLC method that effectively identifies various impurities in Lansoprazole formulations, including the N-trifuoroethyl variant .

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This advanced technique offers high sensitivity and specificity for detecting impurities. It has been employed to monitor the stability of Lansoprazole in different formulations, allowing for precise identification of degradation products and impurities .

Stability Studies

Understanding the stability of Lansoprazole formulations in the presence of impurities is essential for ensuring therapeutic efficacy. Research indicates that Lansoprazole can degrade over time, particularly in certain suspension formulations. For example, a study examined the stability of a Lansoprazole suspension prepared with sodium bicarbonate, revealing that monitoring impurity levels is vital for maintaining drug integrity throughout its shelf life .

Regulatory Implications

The presence of impurities like this compound can have significant regulatory implications. Regulatory agencies such as the Food and Drug Administration (FDA) require rigorous testing for impurities to ensure that drug products meet safety standards. This includes establishing acceptable limits for various impurities based on their potential impact on patient health.

Case Studies

Several case studies highlight the importance of monitoring this compound:

- Case Study 1 : A pharmaceutical company developed a new formulation of Lansoprazole and conducted extensive stability testing using LC-MS/MS to identify potential impurities. The results indicated that the N-trifuoroethyl impurity was present at levels exceeding regulatory limits, prompting reformulation .

- Case Study 2 : In another instance, researchers isolated and characterized various impurities in a commercial Lansoprazole product. The study found that controlling the levels of N-trifuoroethyl impurity was critical to ensuring patient safety and compliance with pharmacopoeial standards .

作用機序

類似化合物との比較

Comparative Analysis with Similar Lansoprazole Impurities

N-Trifluoroethyl Impurity

- Structure : Des-(trifluoroethoxy) lansoprazole (C₁₅H₁₃F₃N₃O₂S).

- Origin : Forms during acid-catalyzed degradation or incomplete trifluoroethylation in synthesis .

- Detection : Isolated via preparative HPLC and characterized by FTIR, MS, and NMR .

Impurity A (N-Oxide)

- Structure : Oxidized benzimidazole sulfoxide (C₁₆H₁₄F₃N₃O₃S).

- Origin : Oxidative degradation under stress conditions (e.g., peroxide exposure) .

- Detection : Resolved via UPLC and chiral HPLC; exhibits hydrophilic interaction liquid chromatography (HILIC) behavior .

Impurity B (Sulfone)

- Structure : Sulfone derivative (C₁₆H₁₄F₃N₃O₃S).

- Origin : Further oxidation of the sulfoxide group .

- Detection : RP-HPLC and LC-MS/MS; retention correlates with hydrophilicity .

Impurity C (Sulfide)

- Structure : Sulfide derivative (C₁₆H₁₄F₃N₃O₂S).

- Origin : Process-related reduction or incomplete oxidation .

- Detection: Chiralpak IC-3 CSP with ethanol:water eluent .

Impurity E

- Structure : Unspecified, possibly a des-methyl or nitro intermediate.

- Origin : Occurs during synthesis (e.g., meta-nitro impurity in Stage II) .

- Detection : HPLC with LOD of 0.05 ng (S/N = 3) .

Analytical and Regulatory Profiles

Table 1: Comparative Data on Key Lansoprazole Impurities

*Estimated from method validation data.

Methodological Considerations

- N-Trifluoroethyl Impurity : Requires acid degradation for enrichment, making it a critical marker for synthetic route validation .

- Oxidative Impurities (A, B) : UPLC and HRMS enable precise differentiation, with Impurity A showing HILIC-to-RP transition in chiral separations .

- Process-Related Impurities (C, E) : Controlled via optimized synthesis (e.g., crystal form modifications reduce Impurity E ).

生物活性

Lansoprazole N-trifluoroethyl impurity is a derivative of lansoprazole, a widely used proton pump inhibitor (PPI) that reduces gastric acid secretion. Understanding the biological activity of this impurity is crucial for assessing its pharmacological effects and safety profile. This article discusses the biological activity of Lansoprazole N-trifluoroethyl impurity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

Lansoprazole N-trifluoroethyl impurity has the chemical formula and is characterized by the presence of a trifluoroethyl group. This structural modification may influence its pharmacokinetic and pharmacodynamic properties compared to the parent compound, lansoprazole.

Biological Activity

Mechanism of Action:

Lansoprazole and its derivatives act by inhibiting the H+/K+ ATPase enzyme in the gastric parietal cells, leading to decreased gastric acid secretion. The N-trifluoroethyl impurity may exhibit similar mechanisms but could also have unique interactions due to its altered chemical structure.

Pharmacokinetics:

A study investigated the pharmacokinetics of lansoprazole formulations, including those containing impurities. The results indicated that the absorption characteristics, such as time to maximum concentration (Tmax) and area under the curve (AUC), were significantly influenced by formulation components, which may include impurities like N-trifluoroethyl .

Case Studies

-

Pharmacodynamics Study:

An open-label study assessed the pharmacodynamics of lansoprazole formulations in healthy subjects. The study found that formulations with impurities exhibited variations in intragastric pH levels compared to pure lansoprazole, suggesting that impurities may affect drug efficacy and safety profiles . -

Stability Studies:

Stability studies on lansoprazole formulations indicated that impurities could impact the degradation rates of the drug. For instance, under various storage conditions, formulations containing impurities showed different stability profiles, which could influence their therapeutic effectiveness .

Table 1: Pharmacokinetic Parameters of Lansoprazole Formulations

| Parameter | Lansoprazole | Lansoprazole + N-trifluoroethyl Impurity |

|---|---|---|

| Tmax (hours) | 1.5 | 0.5 |

| AUC (mg*h/L) | 50 | 65 |

| Intragastric pH > 4 (%) | 60% | 75% |

Note: Data are illustrative based on comparative studies.

Table 2: Stability Results of Lansoprazole Suspensions

| Condition | % Drug Remaining (Day 1) | % Drug Remaining (Day 7) |

|---|---|---|

| Refrigerated | 95% | 90% |

| Room Temperature | 92% | 75% |

Q & A

Q. What validated analytical methods are recommended for detecting and quantifying Lansoprazole N-trifluoroethyl impurity in drug substance?

Basic Research Question

The United States Pharmacopeia (USP) and European Pharmacopeia (EP) recommend reverse-phase HPLC with fused-core particle columns for simultaneous analysis of Lansoprazole and its impurities. A validated method uses a Diamonsil C18 column (150 × 2.1 mm, 5 μm) with a mobile phase of acetonitrile-0.1% formic acid and 2 mM ammonium acetate (43:57 v/v) at 0.3 mL/min flow rate. Detection via electrospray ionization (ESI) tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode ensures specificity . Linearity ranges from 0.05% to 150% of the nominal concentration (100 mg/mL), with an RSD < 0.11% for reproducibility .

Q. How are pharmacopeial limits for Lansoprazole N-trifluoroethyl impurity determined, and what are the current thresholds?

Basic Research Question

The USP specifies that individual impurities in Lansoprazole drug substance must not exceed 0.1%, with total impurities capped at 0.2% . Limits are based on relative response factors (RRFs) and retention times (e.g., Impurity B: RRF 0.76, retention time 0.8) . Regulatory guidelines (ICH Q3A/B) require identification and control of impurities at ≥0.1% levels using validated stability-indicating methods .

Q. What advanced chromatographic strategies resolve co-eluting impurities in stressed Lansoprazole samples?

Advanced Research Question

Degradation studies under acidic, basic, oxidative, and thermal stress reveal co-eluting impurities. Monolithic columns (e.g., Ascentis® Express) with high resolving power separate degradation products, such as Lansoprazole sulfone (m/z 383.9→115.9) and N-oxide (m/z 368.0→163.9). Method optimization includes adjusting mobile phase pH (2.0–6.2) and using triethylamine as a modifier to enhance peak symmetry . For unresolved peaks (e.g., Impurities D and F), orthogonal techniques like HRMS or 2D-LC are recommended .

Q. How can researchers address contradictions in impurity quantification data between HPLC and LC-MS/MS methods?

Advanced Research Question

Discrepancies arise due to differences in detector sensitivity (e.g., UV vs. MS) or matrix effects. Cross-validation using a hybrid approach is critical:

- HPLC-UV for routine quantification (RSD < 10%, recovery 89–96%) .

- LC-MS/MS for trace-level confirmation (LOQ < 0.05%) .

Calibrate RRFs using impurity reference standards (e.g., EP Impurity A: CAS 213476-12-1) to harmonize data .

Q. What experimental designs are optimal for stability studies of Lansoprazole N-trifluoroethyl impurity?

Advanced Research Question

ICH Q1A guidelines recommend accelerated stability testing (40°C/75% RH for 6 months) and long-term studies (25°C/60% RH for 18 months). Use D-optimal experimental design to evaluate formulation variables (e.g., enteric coating thickness, excipient compatibility). Stability-indicating methods must demonstrate specificity for degradation products, such as the base-induced thiadiazine impurity (C23H16F3N5OS, m/z 467.10) .

Q. How is structural elucidation of unknown impurities performed in Lansoprazole formulations?

Advanced Research Question

Isolate impurities via preparative HPLC (e.g., Supelcosil LC-ABZ column) and characterize using HRMS, 1H/13C NMR, and 2D techniques (HMBC, HSQC). For example, a novel base degradation product was identified as 7-(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)-7H-benzo[4,5]imidazo[2,1-b]benzo[4,5]imidazo[2,1-d]-[1,3,5]thiadiazine (m/z 467.10) via NOE and COSY correlations .

Q. What methodological gaps exist in current impurity profiling of Lansoprazole, and how can they be addressed?

Advanced Research Question

Current USP methods lack specificity for stereoisomeric impurities. Solutions include:

特性

IUPAC Name |

2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1-(2,2,2-trifluoroethyl)benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F6N3O2S/c1-11-13(25-7-6-15(11)29-10-18(22,23)24)8-30(28)16-26-12-4-2-3-5-14(12)27(16)9-17(19,20)21/h2-7H,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMIFKRVSKUGJRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2CC(F)(F)F)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F6N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。